Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide

Description

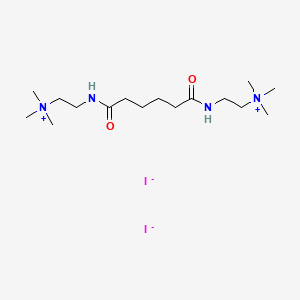

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound characterized by an adipoyl (hexanedioyl) backbone linked via two iminoethylene (–NH–CH₂–CH₂–) groups to trimethylammonium moieties, with diiodide (I⁻) counterions . Its applications span pharmaceutical research (e.g., gene delivery vectors) and materials science (e.g., ion-conductive polymers) .

Properties

CAS No. |

62055-16-7 |

|---|---|

Molecular Formula |

C16H36I2N4O2 |

Molecular Weight |

570.29 g/mol |

IUPAC Name |

trimethyl-[2-[[6-oxo-6-[2-(trimethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |

InChI |

InChI=1S/C16H34N4O2.2HI/c1-19(2,3)13-11-17-15(21)9-7-8-10-16(22)18-12-14-20(4,5)6;;/h7-14H2,1-6H3;2*1H |

InChI Key |

UFQJLRLGHLHIIX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCNC(=O)CCCCC(=O)NCC[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) involves the disruption of microbial cell membranes. The positively charged quaternary ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis . This interaction inhibits the growth and proliferation of microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of bis-quaternary ammonium salts with adipoyl or similar linkers. Key structural analogues include:

Key Observations:

- Alkyl Group Impact: Replacing trimethyl with triethylammonium (CAS 62055-20-3) increases molecular weight (MW: ~792 vs.

- Counterion Effects : Diiodide salts generally exhibit higher solubility in aqueous media compared to dichloride analogues (e.g., CAS 108021-63-2), which may favor pharmaceutical formulations .

- Linker Flexibility : Adipoyl (C₆) linkers provide greater conformational flexibility than rigid biphenylylene (CAS 63884-21-9) or short succinyl (C₄) chains, influencing target binding specificity .

Gene Delivery Efficiency

Quaternary ammonium salts with adipoyl-iminoethylene backbones demonstrate superior gene transfection efficiency compared to lipid-based vectors like Lipofectin™. For example:

- The trimethyl variant achieves higher in vitro transfection in NIH 3T3 cells than DOTAP/DOPE liposomes, attributed to its balanced charge density and stable complexation with nucleic acids .

- Triethyl analogues (CAS 62055-20-3) show reduced cytotoxicity but lower transfection rates due to increased hydrophobicity .

Toxicity Profiles

- Acute Toxicity : A structurally related triiodide compound (RTECS BP6833000) exhibits an intraperitoneal LD₅₀ of 180 µg/kg in mice, suggesting potent toxicity at high doses .

- Safety Advantage: The trimethyl-diiodide compound’s smaller alkyl groups may reduce accumulation in non-target tissues compared to bulkier derivatives like CAS 63884-21-9 .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.